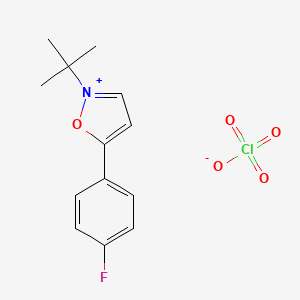
C31H33N3O8S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C31H33N3O8S is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a combination of aromatic rings, ester groups, and a sulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C31H33N3O8S typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with a hydrazine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
C31H33N3O8S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic aqueous solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogens, amines, thiols; reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted aromatic compounds, each with distinct chemical and physical properties.
科学研究应用
C31H33N3O8S: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
作用机制
The mechanism by which C31H33N3O8S exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its mode of action.
相似化合物的比较
C31H33N3O8S: can be compared with other compounds having similar structural motifs, such as:
C29H31N3O8S: A related compound with a slightly different aromatic ring structure, leading to variations in reactivity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical behaviors and a broad spectrum of applications.
属性
分子式 |
C31H33N3O8S |
|---|---|
分子量 |
607.7 g/mol |
IUPAC 名称 |
(2R)-3-benzylsulfanyl-2-[[2-[[2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C31H33N3O8S/c1-17-19(3)41-25-12-26-23(11-22(17)25)18(2)21(31(40)42-26)9-10-27(35)32-13-28(36)33-14-29(37)34-24(30(38)39)16-43-15-20-7-5-4-6-8-20/h4-8,11-12,24H,9-10,13-16H2,1-3H3,(H,32,35)(H,33,36)(H,34,37)(H,38,39)/t24-/m0/s1 |
InChI 键 |
QESDHNMLLDXOAW-DEOSSOPVSA-N |
手性 SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)N[C@@H](CSCC4=CC=CC=C4)C(=O)O)C)C |
规范 SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)NC(CSCC4=CC=CC=C4)C(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)
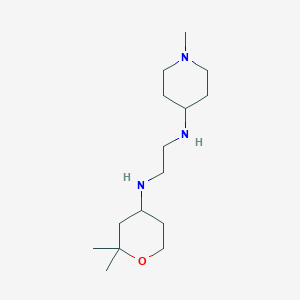
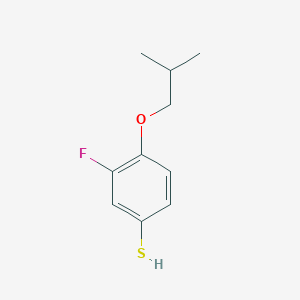
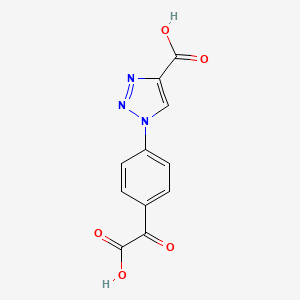
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)
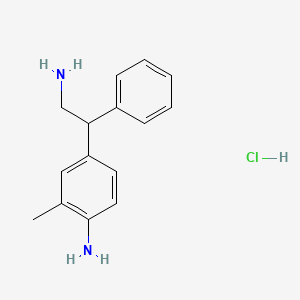
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
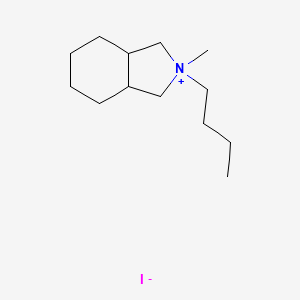
![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)
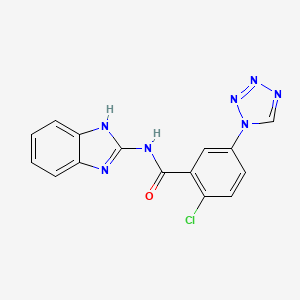
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
